Ethazolastone

Erythroid differentiation K562 leukemia Imidazotetrazinone SAR

Ethazolastone (also designated CCRG 82019 or CCRG-82019) is the 3-ethyl congener of the imidazotetrazinone class of antitumour agents. Its core scaffold — 8-carbamoyl-3-ethylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one — differs from the clinically established drug temozolomide (3-methyl) solely by the replacement of the N3-methyl group with an N3-ethyl group, and from mitozolomide (3-(2-chloroethyl)) by the absence of a chloroethyl moiety.

Molecular Formula C7H8N6O2
Molecular Weight 208.18 g/mol
CAS No. 97716-74-0
Cat. No. B1197836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthazolastone
CAS97716-74-0
Synonyms8-carbamoyl-3-ethylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
CCRG 82019
CCRG-82019
ethazolastone
Molecular FormulaC7H8N6O2
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCCN1C(=O)N2C=NC(=C2N=N1)C(=O)N
InChIInChI=1S/C7H8N6O2/c1-2-13-7(15)12-3-9-4(5(8)14)6(12)10-11-13/h3H,2H2,1H3,(H2,8,14)
InChIKeyPGAIUOGGXNCFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethazolastone (CAS 97716-74-0) — Identity, Class Placement, and Procurement Baseline for the 3-Ethyl Imidazotetrazinone


Ethazolastone (also designated CCRG 82019 or CCRG-82019) is the 3-ethyl congener of the imidazotetrazinone class of antitumour agents [1]. Its core scaffold — 8-carbamoyl-3-ethylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one — differs from the clinically established drug temozolomide (3-methyl) solely by the replacement of the N3-methyl group with an N3-ethyl group, and from mitozolomide (3-(2-chloroethyl)) by the absence of a chloroethyl moiety [2]. This single-carbon homologation produces profound alterations in DNA alkylation chemistry, lesion profile, and biological activity that make ethazolastone a mechanistically distinct tool compound rather than a simple structural analogue [3].

Why Temozolomide, Mitozolomide, or Other Imidazotetrazinones Cannot Simply Substitute for Ethazolastone in Research Protocols


The imidazotetrazinones function as prodrugs that undergo spontaneous hydrolytic decomposition to generate alkylating triazene species. The nature of the N3-substituent — methyl, ethyl, or chloroethyl — determines the alkyl group transferred to DNA and the spectrum of resultant lesions. Ethazolastone's ethyl group produces O6-ethylguanine adducts rather than the O6-methylguanine lesions characteristic of temozolomide, and the ethylating pathway is further compromised by unproductive elimination to ethene [1]. Consequently, ethazolastone exhibits a cytotoxic mechanism that is qualitatively different: it shows no differential toxicity between Mer+ (MGMT-proficient) and Mer- (MGMT-deficient) cell lines, unlike its methyl and chloroethyl counterparts [2]. These divergent molecular pharmacology profiles mean that substituting one imidazotetrazinone for another without rigorous verification introduces uncontrolled variables in DNA damage response, repair pathway engagement, and downstream biological readouts.

Ethazolastone (CCRG 82019) — Quantitative Differentiation Evidence Versus Temozolomide and Mitozolomide


Ethazolastone Is Inactive in Inducing Erythroid Differentiation in K562 Leukemia Cells, Unlike Temozolomide

In a direct head-to-head comparison using the K562 human erythroleukaemia model, temozolomide (CCRG 81045, 3-methyl) produced a concentration-dependent increase in benzidine-positive (haemoglobin-producing) cells after 3 days of treatment, whereas the ethyl analogue ethazolastone (CCRG 82019) was completely inactive in inducing erythroid characteristics at equivalent concentrations. The concentration of 5-methylcytosine in DNA decreased in temozolomide-treated cells in direct proportion to the number of differentiated cells, confirming a mechanistic link between DNA hypomethylation and differentiation induction that the ethyl analogue fails to engage [1].

Erythroid differentiation K562 leukemia Imidazotetrazinone SAR

Ethazolastone Produces No Significant DNA Alkali-Labile Sites and No G2 Phase Cell Cycle Blockade in K562 Cells

In a side-by-side experiment within the same study using K562 leukaemia cells, temozolomide caused DNA alkali-labile sites and an arrest of the cell cycle in G2 phase. In stark contrast, ethazolastone (its 3-ethylimidazo analogue) produced no significant DNA damage detectable by alkaline elution and did not induce G2 phase blockade. The authors concluded that DNA damage rather than DNA hypomethylation is responsible for the induction of erythroid differentiation by temozolomide, a mechanistic inference made possible specifically by the differential behaviour of the ethyl analogue [1].

DNA damage Cell cycle arrest Alkali-labile sites

Ethazolastone Lacks Differential Cytotoxicity Between Mer+ and Mer− Cell Lines, Defining an O6-Alkylguanine-Independent Mechanism

In a panel of cell lines with defined Mer phenotypes (constitutive O6-methylguanine-DNA methyltransferase, MGMT), both mitozolomide (3-chloroethyl) and temozolomide (CCRG 81045, 3-methyl) showed marked differential toxicity — Mer− (MGMT-deficient) cells were substantially more sensitive than Mer+ (MGMT-proficient) cells. By contrast, ethazolastone (CCRG 82019, 3-ethyl) showed no differential toxicity between Mer+ and Mer− lines. Furthermore, pre-treatment of Mer+ cells with the free base O6-methylguanine to deplete MGMT sensitized cells to mitozolomide and temozolomide but not to ethazolastone [1]. In a related macromolecular alkylation study, Raji (Mer+) cells were only 1.5-fold less sensitive to ethazolastone than GM892A (Mer−) cells, compared with a 10–20-fold differential for temozolomide and mitozolomide [2].

MGMT O6-alkylguanine Mer phenotype DNA repair

Ethazolastone-Modified DNA Is a More Potent DNA Methylase Inhibitor Than Temozolomide-Modified DNA — a Reversal of Free-Drug Potency Order

In a biochemical assay using purified eukaryotic DNA methylase, calf thymus DNA that had been alkylated in vitro with ethazolastone (CCRG 82019) was more effective at inhibiting methyl-group transfer from S-adenosyl-L-methionine to M. lysodeikticus DNA than DNA alkylated with temozolomide. This result is a direct reversal of the order of cytotoxic potencies of the free drugs against tumour cells in culture, where temozolomide is the more active agent. Additionally, ethazolastone-modified DNA formed a more stable complex with nuclear proteins than temozolomide-modified DNA [1].

DNA methylase inhibition Epigenetic probe 5-methylcytosine

Ethazolastone Is 5–10-Fold Less Reactive Toward Isolated DNA and RNA Than Temozolomide, Yet Achieves Comparable Cellular Alkylation Levels

In a systematic comparison of macromolecular alkylation by three imidazotetrazinones, temozolomide (CCRG 81045) was approximately twice as reactive as mitozolomide and 5–10-fold more reactive than ethazolastone (CCRG 82019) toward isolated DNA and RNA. Despite this large intrinsic reactivity difference, CCRG 81045 and CCRG 82019 produced approximately the same level of alkyl groups bound to DNA, RNA, and protein over a 24-hour period in intact cells, suggesting that cellular repair processes differentially remove alkyl lesions in a way that partially normalizes total adduct burden. However, the overall level of DNA alkylation by CCRG 81045 exceeded that of CCRG 82019 only after 24 hours, despite an approximately 20-fold difference in cytotoxic potency [1].

Macromolecular alkylation DNA reactivity Structure-activity relationship

Ethazolastone Decomposition Is Chemically Diverted Toward Unproductive Ethene Formation, Mechanistically Explaining Its Attenuated Antitumour Activity

A 1H NMR study of the decomposition of ethazolastone (8-carbamoyl-3-ethylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one, compound 3c) in deuteriated phosphate buffer (pD 7.4, 37 °C) demonstrated that its ethylating capacity is attenuated by the unproductive generation of ethene. Unlike temozolomide (3a), which efficiently transfers its methyl group to nucleophilic targets via the triazene intermediate, the ethyl analogue partitions between productive ethyl transfer to DNA and a competing β-hydride elimination pathway that yields ethene and the non-alkylating nor-temozolomide derivative. This fundamental chemical divergence explains why ethazolastone possesses weaker antitumour properties than temozolomide and why higher homologues (n-propyl, n-butyl) are essentially inactive [1].

Prodrug decomposition Ethene elimination Alkylating capacity

Ethazolastone (CCRG 82019) — Evidence-Backed Research and Industrial Application Scenarios


Negative Control for DNA-Damage-Dependent Erythroid Differentiation Studies

Ethazolastone is the definitive negative control for experiments dissecting whether observed differentiation effects are mediated by DNA damage or by epigenetic mechanisms. Because it shares the imidazotetrazinone scaffold and physicochemical properties of temozolomide but completely lacks erythroid differentiation activity and DNA alkali-labile site formation in K562 cells, it provides a matched chemical probe that isolates DNA-damage-independent variables [1][2]. Researchers studying globin gene regulation, haemoglobinopathies, or leukaemia differentiation therapy should select ethazolastone as the inactive structural analogue to control for non-specific imidazotetrazinone effects.

Tool Compound for Investigating O6-Alkylguanine-Independent Cytotoxicity and MGMT-Mediated Resistance

Ethazolastone is uniquely suited as a probe for O6-alkylguanine-independent cytotoxic mechanisms. Its lack of differential toxicity between Mer+ and Mer− cell lines, and its inability to be sensitized by MGMT depletion, make it the only imidazotetrazinone that can be used to study DNA repair pathways beyond direct MGMT reversal [1]. Pharmaceutical research teams evaluating novel MGMT inhibitors or studying alkylation damage tolerance mechanisms should include ethazolastone as a comparator that cleanly reports on O6-position-independent lesion processing.

Epigenetic Probe: DNA Methylase Inhibition and Chromatin Protein Interaction Studies

The observation that ethazolastone-alkylated DNA is a more potent inhibitor of eukaryotic DNA methylase than temozolomide-alkylated DNA — the inverse of free-drug cytotoxic potencies — makes ethazolastone the compound of choice for studies linking DNA adduct structure to epigenetic enzyme function [1]. Furthermore, ethazolastone-modified DNA forms more stable complexes with nuclear proteins, suggesting applications in chromatin immunoprecipitation and DNA-protein interaction studies where durable adduct-protein contacts are advantageous. Academic and industrial epigenetics laboratories should select ethazolastone when a stably bound, methylase-inhibitory DNA adduct is desired.

SAR Anchor Point for Imidazotetrazinone Medicinal Chemistry Optimization

The unique decomposition chemistry of ethazolastone — partitioning between productive ethyl transfer and unproductive ethene elimination via β-hydride elimination — provides a critical SAR data point for medicinal chemistry programs seeking to optimize imidazotetrazinones [1]. Ethazolastone serves as the benchmark for understanding how N3-alkyl chain length and branching govern the balance between alkylating capacity and metabolic stability. Drug discovery teams developing next-generation imidazotetrazinones should procure ethazolastone as the representative ethyl homologue to anchor quantitative structure-activity relationship (QSAR) models and guide rational design of analogues with improved therapeutic indices.

Quote Request

Request a Quote for Ethazolastone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.